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molecular formula C6H7NO B045360 4-Methoxypyridine CAS No. 620-08-6

4-Methoxypyridine

Cat. No. B045360
M. Wt: 109.13 g/mol
InChI Key: XQABVLBGNWBWIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06858327B2

Procedure details

A solution of N,N-dimethylamine ethanol (78.086 g, 0.876 mole) in anhydrous hexanes(1241 mL.) was cooled to 0° C. and butyllithium (2M soln. 876 mL., 1.757 mole) was added by use of an addition funnel. After 30 minutes at 0° C., 4-methoxypyridine(47.87 g, 0.438 mole) was added. Stirring continued at 0° C. for one hour before the reaction mixture was cooled to −78° C. and a solution of CBr4 (363 g, 1.093 mole) was added. The reaction temperature was maintained at 0° C. for 2.5 hours. The water was then added to quench the reaction. The aqueous layer was then separated and extracted with methylene chloride. The organic extractions were washed with brine, dried over magnesium sulfate and evaporated to give crude product. The crude product was purified by column chromatography using 80/20 ethyl acetate/hexanes as the eluants. The purified product was collected and concentrated to give 4-methoxy-2-bromopyridine (17 g. 22% yield).
Name
N,N-dimethylamine ethanol
Quantity
78.086 g
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
1241 mL
Type
solvent
Reaction Step One
Quantity
876 mL
Type
reactant
Reaction Step Two
Quantity
47.87 g
Type
reactant
Reaction Step Three
Name
Quantity
363 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(O)C.CNC.C([Li])CCC.[CH3:12][O:13][C:14]1[CH:19]=[CH:18][N:17]=[CH:16][CH:15]=1.C(Br)(Br)(Br)[Br:21]>O>[CH3:12][O:13][C:14]1[CH:19]=[CH:18][N:17]=[C:16]([Br:21])[CH:15]=1 |f:0.1|

Inputs

Step One
Name
N,N-dimethylamine ethanol
Quantity
78.086 g
Type
reactant
Smiles
C(C)O.CNC
Name
hexanes
Quantity
1241 mL
Type
solvent
Smiles
Step Two
Name
Quantity
876 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
47.87 g
Type
reactant
Smiles
COC1=CC=NC=C1
Step Four
Name
Quantity
363 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
continued at 0° C. for one hour before the reaction mixture
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction temperature was maintained at 0° C. for 2.5 hours
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
The aqueous layer was then separated
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
EXTRACTION
Type
EXTRACTION
Details
The organic extractions
WASH
Type
WASH
Details
were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give crude product
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography
CUSTOM
Type
CUSTOM
Details
The purified product was collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=CC(=NC=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 17 g
YIELD: PERCENTYIELD 22%
YIELD: CALCULATEDPERCENTYIELD 20.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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